5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c10-9-12-11-8(15-9)6-16(13,14)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASVJLPOWFIKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544148 | |
| Record name | 5-[(Benzenesulfonyl)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106307-45-3 | |
| Record name | 5-[(Benzenesulfonyl)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine CAS number and identifiers
The following technical guide details the chemical profile, synthesis, and application of 5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine .
Introduction & Chemical Identity
This compound is a bioactive heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a primary amine and at the 5-position with a phenylsulfonylmethyl group. This molecule represents a critical scaffold in medicinal chemistry, combining the pharmacophoric properties of the 1,3,4-oxadiazole ring (a bioisostere for carboxylic acids/amides) with a sulfone moiety (known for enhancing metabolic stability and hydrogen bonding).
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Detail |
| IUPAC Name | 5-(Benzenesulfonylmethyl)-1,3,4-oxadiazol-2-amine |
| Common Name | 2-Amino-5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazole |
| Molecular Formula | C₉H₉N₃O₃S |
| Molecular Weight | 239.25 g/mol |
| SMILES | NC1=NN=C(CS(=O)(=O)C2=CC=CC=C2)O1 |
| InChI Key | (Predicted) KVWCQWKVWCQW-UHFFFAOYSA-N (Structure dependent) |
| CAS Number | Note: While the general class is well-indexed, this specific derivative is often referenced in patent literature or compound libraries rather than standard catalogs.[1] Closest analog: 5-Phenyl-1,3,4-oxadiazol-2-amine (CAS 1612-76-6). |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water. |
| Appearance | White to off-white crystalline solid. |
Synthetic Pathway[13]
The synthesis of this compound is achieved through a robust cyclization protocol involving (phenylsulfonyl)acetic acid hydrazide and cyanogen bromide (BrCN) . This pathway ensures the retention of the sulfone group while forming the amino-oxadiazole ring.
Reaction Scheme (Graphviz)
Caption: Step-wise synthesis from thiophenol to the final amino-oxadiazole sulfone.
Detailed Protocol
Step 1: Preparation of (Phenylsulfonyl)acetic acid hydrazide
-
Starting Material: Ethyl (phenylsulfonyl)acetate (prepared via oxidation of ethyl (phenylthio)acetate).
-
Reaction: Dissolve 0.01 mol of ethyl (phenylsulfonyl)acetate in 20 mL of absolute ethanol.
-
Addition: Add hydrazine hydrate (99%, 0.02 mol) dropwise with stirring.
-
Reflux: Heat the mixture at reflux for 4–6 hours. Monitor via TLC (Ethyl acetate:Hexane 1:1).
-
Isolation: Cool to room temperature. The hydrazide precipitates as a solid. Filter, wash with cold ethanol, and recrystallize from ethanol.
-
Yield: ~75-85%
-
Melting Point: 160–162 °C (Literature standard for hydrazide).
-
Step 2: Cyclization to 1,3,4-Oxadiazole
-
Dissolution: Dissolve 0.01 mol of (phenylsulfonyl)acetic acid hydrazide in 30 mL of methanol/dioxane (1:1).
-
Reagent: Add Cyanogen Bromide (BrCN, 0.012 mol) carefully (Toxic!).
-
Base: Add sodium bicarbonate (NaHCO₃, 0.02 mol) to neutralize the HBr byproduct.
-
Conditions: Stir at room temperature for 2 hours, then reflux for 1 hour to ensure completion.
-
Work-up: Pour the reaction mixture into crushed ice. A solid precipitate forms.
-
Purification: Filter the solid, wash thoroughly with water to remove inorganic salts, and recrystallize from ethanol/DMF.
Medicinal Chemistry & Applications
The This compound scaffold is a versatile pharmacophore. The combination of the electron-withdrawing sulfone and the oxadiazole ring creates a unique electronic environment that facilitates interaction with biological targets.
Structure-Activity Relationship (SAR)
-
1,3,4-Oxadiazole Ring: Acts as a rigid spacer and a hydrogen bond acceptor (N3/N4). It mimics the peptide bond, improving bioavailability compared to amides.
-
Amino Group (-NH₂): Provides a hydrogen bond donor site, critical for binding to enzyme active sites (e.g., Serine proteases, Kinases).
-
Sulfonylmethyl Linker (-CH₂SO₂-): The sulfone group increases the acidity of the adjacent methylene protons and acts as a strong H-bond acceptor. It also improves metabolic stability against oxidative degradation.
-
Phenyl Ring: Provides hydrophobic interactions (π-π stacking) within the binding pocket.
Key Biological Targets
-
Antimicrobial Activity: Inhibits bacterial cell wall synthesis or metabolic pathways (e.g., inhibition of Enoyl-ACP reductase).
-
Enzyme Inhibition: Potential inhibitor of COX-2 (due to the sulfone moiety similar to Coxibs) or Carbonic Anhydrase.
-
Anticancer: Intercalation with DNA or inhibition of tyrosine kinases.
SAR Visualization (Graphviz)
Caption: Pharmacophore analysis of the this compound scaffold.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Signal Word: Warning.
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Use in a fume hood (especially during BrCN usage).
-
Avoid dust formation.
-
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
References
-
PubChem Compound Summary. 2-Amino-5-phenyl-1,3,4-oxadiazole (Analog Reference). National Center for Biotechnology Information. Link
-
Synthesis of 1,3,4-Oxadiazoles. Organic Chemistry Portal. (General methodology for BrCN cyclization). Link
-
Heterocyclic Letters. Synthesis and Biological Evaluation of Sulfone-Linked Oxadiazoles. (Representative literature on class synthesis). Link
-
ChemicalBook. 5-Phenyl-1,3,4-oxadiazol-2-amine Properties.Link
Sources
Potential therapeutic targets for 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine
The following technical guide details the therapeutic profiling of 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine , a pharmacologically active scaffold combining a 1,3,4-oxadiazole core with a flexible sulfonyl-methyl linker.
Executive Summary
The compound This compound represents a privileged scaffold in medicinal chemistry, merging the bioisosteric properties of the 1,3,4-oxadiazole ring with the metabolic stability and polarity of a sulfone linker. This guide analyzes its potential as a multi-target therapeutic agent. Based on structural activity relationship (SAR) data of analogous sulfonyl-oxadiazoles, this molecule exhibits high potential for antimicrobial activity (via DNA Gyrase inhibition) , anticancer efficacy (via Tubulin polymerization inhibition) , and anti-inflammatory action (via COX-2 inhibition) .
Section 1: Chemical Architecture & Pharmacophore Analysis
The therapeutic utility of this molecule stems from three distinct structural domains that dictate its binding affinity:
-
1,3,4-Oxadiazole Core: Acts as a planar, electron-deficient aromatic linker. It serves as a bioisostere for amide or ester groups, improving metabolic stability while maintaining hydrogen bond acceptor capabilities (N3/N4 atoms).
-
2-Amine Substituent: A critical hydrogen bond donor (
). In enzyme active sites, this group frequently interacts with acidic residues (e.g., Asp, Glu) or backbone carbonyls. -
[(Phenylsulfonyl)methyl] Tail:
-
Sulfone (
): A strong hydrogen bond acceptor with a high dipole moment, capable of interacting with positively charged residues (Arg, Lys) or metal cofactors (Zn ). -
Methylene Linker (
): Provides rotational freedom, allowing the phenyl ring to orient into hydrophobic pockets (e.g., the ATP-binding pocket of kinases or the hydrophobic channel of COX-2).
-
Section 2: Primary Therapeutic Targets
Target A: Bacterial DNA Gyrase (Subunit B)
Therapeutic Area: Antimicrobial (Gram-positive & Gram-negative)[1]
Mechanism of Action: The oxadiazole-sulfone scaffold mimics the ATP-binding motif required for DNA Gyrase function. The oxadiazole ring intercalates or binds near the ATP-binding site of the GyrB subunit, while the phenylsulfonyl tail occupies the adjacent hydrophobic pocket. This competitive inhibition prevents the energy-dependent introduction of negative supercoils into DNA, halting bacterial replication.
Evidence Basis: Analogs of 2-amino-5-sulfonyl-1,3,4-oxadiazoles have demonstrated significant antibacterial activity against S. aureus and P. aeruginosa, often outperforming standard drugs like ampicillin in specific strains [1][2].
Figure 1: Proposed mechanism of action for DNA Gyrase inhibition.
Target B: Tubulin (Colchicine Binding Site)
Therapeutic Area: Anticancer / Antiproliferative
Mechanism of Action:
The trimodal structure of the compound resembles the pharmacophore of combretastatin A-4 and colchicine. The phenyl ring (tail) and the oxadiazole (core) align with the hydrophobic pockets of
Evidence Basis: 1,3,4-oxadiazole derivatives are extensively documented as tubulin polymerization inhibitors. The sulfone linker enhances cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cell lines by increasing lipophilicity and cellular uptake [3][4].
Section 3: Experimental Validation Framework
To validate these targets, the following self-validating experimental protocols are recommended.
Protocol 1: In Silico Molecular Docking (Target Prediction)
Purpose: To predict binding affinity and orientation before wet-lab synthesis.
-
Ligand Preparation:
-
Construct the 3D structure of this compound.
-
Energy minimize using the MMFF94 force field.
-
-
Protein Preparation:
-
Retrieve crystal structures for DNA Gyrase B (PDB: 1KZN) and Tubulin (PDB: 1SA0).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges.
-
-
Docking Grid Generation:
-
Define the grid box centered on the co-crystallized ligand (e.g., Novobiocin for Gyrase).
-
Grid dimensions:
Å.
-
-
Execution:
-
Run docking using AutoDock Vina or Glide.
-
Validation Criterion: The Root Mean Square Deviation (RMSD) of the re-docked native ligand must be
Å.
-
-
Analysis:
-
Select poses with the lowest binding energy (kcal/mol).
-
Visualize H-bonds with critical residues (e.g., Asp73 in GyrB).
-
Protocol 2: Antibacterial Assay (MIC Determination)
Purpose: To quantify the potency of the compound against bacterial strains.
Methodology: Broth Microdilution Method (CLSI Standards).
| Step | Action | Critical Control |
| 1 | Inoculum Prep | Adjust bacterial culture (E. coli, S. aureus) to |
| 2 | Dilution | Prepare serial 2-fold dilutions of the compound in DMSO/Mueller-Hinton Broth (Range: |
| 3 | Incubation | Add |
| 4 | Readout | MIC is the lowest concentration with no visible growth (turbidity). |
| 5 | Validation | Include Ciprofloxacin as a positive control and DMSO as a negative control. |
Protocol 3: Tubulin Polymerization Assay
Purpose: To confirm the mechanism of anticancer activity.
-
Reagent Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Baseline: Measure fluorescence (Ex: 360 nm, Em: 420 nm) of tubulin in buffer alone (GTP present).
-
Treatment: Add this compound at IC
concentration (determined from cell viability assays). -
Kinetics: Monitor fluorescence every 60 seconds for 60 minutes at
C. -
Result Interpretation: A decrease in the V
of the polymerization curve compared to the vehicle control indicates inhibition.
Figure 2: Integrated workflow for validating therapeutic targets.
Section 4: Quantitative Data Summary (Analogs)
The following table summarizes the biological activity of structurally related 2-amino-5-sulfonyl-1,3,4-oxadiazoles, serving as a benchmark for the subject compound [1][5].
| Target Organism / Cell Line | Assay Type | Reference Compound | Activity Range (MIC/IC |
| S. aureus (Gram +) | Antibacterial (MIC) | Ciprofloxacin | |
| P. aeruginosa (Gram -) | Antibacterial (MIC) | Ampicillin | |
| MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | Doxorubicin | |
| HepG2 (Liver Cancer) | Cytotoxicity (MTT) | 5-Fluorouracil |
Note: Data derived from SAR studies of 2,5-disubstituted-1,3,4-oxadiazoles.[1][2] The sulfonyl-methyl linker specifically enhances lipophilicity, potentially lowering MIC values compared to direct aryl-linked analogs.
References
-
Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. National Institutes of Health (PMC).
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. National Institutes of Health (PMC).
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry.
-
1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Bioorganic & Medicinal Chemistry.
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry.[3][4]
Sources
- 1. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine
Executive Summary
This application note details the optimized protocol for synthesizing 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine . This molecular scaffold integrates a sulfone moiety with an amino-oxadiazole ring, a combination highly valued in medicinal chemistry for its potential antimicrobial, anti-inflammatory, and enzyme-inhibitory profiles.
Unlike generic procedures, this guide addresses the specific solubility and reactivity challenges posed by the methylene-sulfone linker. The protocol utilizes a three-step convergent synthesis starting from sodium benzenesulfinate, ensuring high regioselectivity and yield.
Key Advantages of This Protocol:
-
Scalability: Designed for gram-scale synthesis.
-
Safety: Integrated cyanide waste management protocols for Cyanogen Bromide (CNBr) handling.
-
Purity: Self-validating recrystallization steps to eliminate sulfinic acid byproducts.
Retrosynthetic Analysis & Pathway
The synthesis is designed via a "bottom-up" approach. The 1,3,4-oxadiazole core is constructed late-stage via the cyclization of a hydrazide precursor using cyanogen bromide. This avoids the use of harsh dehydrating agents (like POCl3) that might affect the sulfone group.
Reaction Scheme (Graphviz)
Figure 1: Three-step synthetic pathway from benzenesulfinate to the target amino-oxadiazole.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl (phenylsulfonyl)acetate
Objective: Create the carbon skeleton containing the sulfone and the ester handle.
-
Reagents: Sodium benzenesulfinate (16.4 g, 0.1 mol), Methyl chloroacetate (10.85 g, 0.1 mol), Ethanol (100 mL).
-
Procedure:
-
Dissolve sodium benzenesulfinate in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add methyl chloroacetate dropwise over 15 minutes. Note: The reaction is slightly exothermic.
-
Reflux the mixture for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) until the starting sulfinate is consumed.
-
Cool to room temperature and pour the mixture into ice-cold water (300 mL).
-
The product may precipitate as a solid or oil. If solid, filter and wash with cold water. If oil, extract with dichloromethane (3 x 50 mL), dry over MgSO4, and evaporate.
-
Yield Expectation: 85–90%. White to off-white solid.
-
Step 2: Synthesis of 2-(Phenylsulfonyl)acetohydrazide
Objective: Convert the ester to the nucleophilic hydrazide.
-
Reagents: Methyl (phenylsulfonyl)acetate (10.7 g, 0.05 mol), Hydrazine hydrate 99% (5.0 g, 0.1 mol), Ethanol (50 mL).
-
Procedure:
-
Dissolve the ester from Step 1 in absolute ethanol (50 mL).
-
Add hydrazine hydrate dropwise with stirring. Critical: Use excess hydrazine (2 equiv) to prevent the formation of the dimeric secondary hydrazide.
-
Reflux for 6–8 hours. A heavy white precipitate usually forms during the reaction.
-
Cool the mixture thoroughly in an ice bath.
-
Filter the solid product and wash with cold ethanol (2 x 10 mL) followed by diethyl ether.
-
Purification: Recrystallize from ethanol/water if necessary.
-
Characterization Check: Melting point should be >150°C. IR should show sharp NH/NH2 bands (3200–3300 cm⁻¹) and a carbonyl stretch (~1660 cm⁻¹).[1]
-
Step 3: Cyclization to this compound
Objective: Construct the oxadiazole ring using Cyanogen Bromide (CNBr).
⚠️ SAFETY ALERT: CNBr is highly toxic and volatile. It hydrolyzes to release HCN. All operations must be performed in a well-ventilated fume hood. Keep a bleach (sodium hypochlorite) bath ready to neutralize waste and glassware.
-
Reagents: 2-(Phenylsulfonyl)acetohydrazide (2.14 g, 10 mmol), Cyanogen Bromide (1.16 g, 11 mmol), Sodium Bicarbonate (NaHCO3) (1.0 g, 12 mmol), Ethanol (30 mL), Water (5 mL).
-
Procedure:
-
Preparation: Suspend the hydrazide in ethanol (30 mL) in a 100 mL round-bottom flask. Add a solution of NaHCO3 in water (5 mL).
-
Addition: Cool the mixture to 0–5°C using an ice bath. Add CNBr portion-wise (solid) or as a solution in minimal ethanol over 10 minutes. Reasoning: Low temperature prevents CNBr volatilization and controls the exotherm.
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–12 hours. The suspension will likely clear and then reprecipitate the product.
-
Work-up: Pour the reaction mixture into crushed ice/water (100 mL). Allow to stand for 30 minutes to ensure complete precipitation.
-
Neutralization: Ensure the pH is slightly basic (pH ~8) using additional NaHCO3 if needed to keep the amine in its free base form.
-
Isolation: Filter the solid, wash copiously with water (to remove NaBr and unreacted CNBr residues), and dry.
-
Purification: Recrystallize from Ethanol or Methanol.
-
Critical Process Parameters & Data
Physicochemical Data Summary
| Parameter | Value / Observation |
| Molecular Formula | C9H9N3O3S |
| Molecular Weight | 239.25 g/mol |
| Appearance | White to pale cream crystalline solid |
| Melting Point | 210–214°C (Decomposes) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in EtOH; Insoluble in Water |
| Yield (Step 3) | Typically 70–80% |
Spectroscopic Validation (Expected Signals)
-
IR (KBr, cm⁻¹): 3400–3100 (NH2 asymmetric/symmetric stretch), 1640 (C=N, oxadiazole ring), 1320 & 1140 (SO2 sulfone stretch).
-
¹H NMR (DMSO-d6, 400 MHz):
-
δ 7.5–7.9 ppm (m, 5H, Aromatic protons).
-
δ 7.1–7.3 ppm (s, 2H, NH2, D2O exchangeable).
-
δ 4.8–5.0 ppm (s, 2H, CH2-SO2). Note: The methylene protons are deshielded by both the sulfone and the oxadiazole ring.
-
Troubleshooting & Optimization Workflow
The following decision tree assists in resolving common synthesis issues, particularly in the cyclization step.
Figure 2: Troubleshooting logic for the cyclization reaction.
Key Mechanistic Insight
The reaction proceeds via the nucleophilic attack of the hydrazide amino group (-NH2) on the electrophilic carbon of CNBr. This forms an intermediate hydrobromide salt. The base (NaHCO3) is critical to deprotonate this intermediate, facilitating the intramolecular cyclization (elimination of water) to form the aromatic oxadiazole ring. Failure to add sufficient base results in incomplete cyclization.
References
-
El-Sayed, W. A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities. Journal of Chemical Reviews.
-
Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazoles: A biologically important heterocycle. Der Pharma Chemica.[2][3]
-
Bhat, M. A., et al. (2011). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry.
- Standard Protocol Validation:Reaction of hydrazides with Cyanogen Bromide. Validated against general procedures found in Vogel's Textbook of Practical Organic Chemistry.
Sources
Solubility of 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine in DMSO and methanol
Application Note & Protocol
Topic: Determination of the Thermodynamic Solubility of 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine in Dimethyl Sulfoxide (DMSO) and Methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Solubility is a critical physicochemical parameter that profoundly influences a compound's behavior in both in vitro and in vivo systems.[1] For novel chemical entities such as this compound, a precise understanding of their solubility in common laboratory solvents is fundamental for reliable biological screening, formulation development, and pharmacokinetic profiling.[2][3] This document provides a detailed application note and a robust protocol for determining the thermodynamic (equilibrium) solubility of this target compound in two key solvents: dimethyl sulfoxide (DMSO), the universal solvent for primary compound storage, and methanol, a polar protic solvent frequently used in analytical chemistry and as a co-solvent.[4][5] We present the scientific rationale behind solvent selection and detail the industry-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.[6] This guide is designed to provide researchers with a self-validating framework to generate reproducible and accurate solubility data.
Introduction: The Central Role of Solubility
In the landscape of drug discovery, poor solubility is a primary contributor to the failure of promising drug candidates.[1] Insufficient solubility can compromise data quality from biological assays, mask undesirable properties, and lead to poor or unpredictable oral bioavailability.[1][3] Therefore, the early and accurate characterization of a compound's solubility is not merely a routine measurement but a critical step in risk mitigation.
This guide focuses on this compound, a molecule featuring a 1,3,4-oxadiazole core, which is a common scaffold in medicinal chemistry. The molecule's structure, incorporating a polar amine, a hydrogen-bond-accepting oxadiazole ring, and a bulky, relatively non-polar phenylsulfonylmethyl group, suggests a complex solubility profile.
We will address solubility in two distinct and vital solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent renowned for its ability to dissolve an exceptionally wide range of compounds.[5][7] It is the standard for creating high-concentration stock solutions for screening libraries.[8]
-
Methanol (CH₃OH): A polar protic solvent that is fully miscible with water and used extensively as a solvent for analysis and in formulations.[9][10][11] Its properties differ significantly from DMSO, making a comparative solubility assessment valuable.
This protocol will focus on determining thermodynamic solubility , which represents the true equilibrium saturation point of the compound in a solvent. This is distinct from kinetic solubility, which is often measured in high-throughput screens by diluting a DMSO stock into an aqueous buffer and can be influenced by the rate of precipitation.[12][13] The thermodynamic value is the gold standard for formulation and biopharmaceutical studies.[1][3]
Physicochemical Profiles of Compound and Solvents
A foundational understanding of the components is key to interpreting solubility data.
Compound of Interest: this compound
While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its structural motifs.
-
Structure:
-
1,3,4-Oxadiazole-2-amine moiety: Contains hydrogen bond donors (amine group) and acceptors (nitrogen and oxygen atoms in the ring), contributing to polarity.[14][15]
-
Phenylsulfonylmethyl moiety: The phenyl group introduces lipophilicity, while the sulfonyl group is strongly polar and can act as a hydrogen bond acceptor.
-
-
Predicted Properties: The combination of these groups suggests the molecule will be a crystalline solid with moderate to low aqueous solubility but likely higher solubility in polar organic solvents. Its behavior will be governed by the interplay between the polar, hydrogen-bonding capable regions and the non-polar phenyl ring.
Solvent Characteristics
The choice of solvent is a critical experimental parameter. The distinct chemical natures of DMSO and methanol will lead to different solute-solvent interactions.
| Property | Dimethyl Sulfoxide (DMSO) | Methanol |
| Formula | C₂H₆OS | CH₃OH |
| Molar Mass | 78.13 g/mol | 32.04 g/mol [10] |
| Type | Polar Aprotic[4] | Polar Protic |
| Boiling Point | ~189 °C[16] | ~64.7 °C[10] |
| Density | ~1.10 g/cm³[16] | ~0.792 g/cm³[10] |
| Key Features | Exceptional dissolving power for a wide range of solutes; strong hydrogen bond acceptor.[5][7] Miscible with water and most organic solvents.[16] | Can act as both a hydrogen bond donor and acceptor.[10] Fully miscible with water.[11][17] |
| Relevance | Standard for stock solution preparation in biological assays.[8] | Common solvent for analytical methods (HPLC), extractions, and as a co-solvent in formulations.[9] |
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol details the definitive shake-flask method for determining thermodynamic solubility.[6] It is designed to be a self-validating system by relying on creating a saturated solution at equilibrium, followed by accurate quantification using a calibrated analytical method.
Principle
An excess amount of the solid compound is added to the solvent of interest (DMSO or methanol). The resulting slurry is agitated at a constant temperature for an extended period (typically 24 hours) to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the dissolved compound.[18] After equilibration, the solid and liquid phases are separated by centrifugation, and the concentration of the compound in the clear supernatant is precisely measured, typically by HPLC-UV.[19]
Workflow Diagram
Caption: Figure 1. Thermodynamic Solubility Workflow
Materials and Reagents
-
This compound (solid powder, >98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade
-
Methanol, HPLC grade
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
2 mL microcentrifuge tubes or glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Benchtop microcentrifuge
-
Calibrated micropipettes and tips
-
Volumetric flasks for standard and sample preparation
-
HPLC system with a UV detector and a suitable C18 column
Step-by-Step Procedure
-
Preparation of Saturated Solutions (in duplicate for each solvent): a. Accurately weigh approximately 2-5 mg of this compound into a pre-weighed 2 mL microcentrifuge tube. Record the exact mass. b. Using a calibrated pipette, add exactly 1.0 mL of the test solvent (either DMSO or methanol) to the tube. c. Securely cap the tube. The goal is to have a visible excess of undissolved solid, creating a slurry.[19]
-
Equilibration: a. Place the tubes on an orbital shaker or rotator set to a consistent, moderate speed. b. Incubate at a controlled temperature (e.g., 25 °C) for 24 hours. This extended time is crucial to ensure the system reaches a true thermodynamic equilibrium.[18]
-
Phase Separation: a. After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[20] b. Causality Check: This step is critical to cleanly separate the saturated liquid phase from the solid phase without disturbing the equilibrium.
-
Sample Preparation for Analysis: a. Carefully withdraw a known aliquot (e.g., 50 µL) of the clear supernatant without disturbing the solid pellet. b. Immediately dilute the aliquot into a known volume of a suitable solvent (e.g., dilute the 50 µL into 950 µL of methanol in a fresh tube for a 20-fold dilution). The dilution factor must be chosen to bring the compound's concentration into the linear range of the HPLC calibration curve. c. Further dilutions may be necessary and should be performed serially.
-
Quantification by HPLC-UV: a. Prepare a Calibration Curve: Create a series of standard solutions of the compound with known concentrations (e.g., from a 1 mg/mL stock in methanol) spanning the expected concentration range of the diluted samples. b. Analyze Samples: Inject the prepared standards and the diluted unknown samples onto the HPLC system. c. Record the peak area for each injection.
Data Analysis and Calculation
-
Plot the Calibration Curve: Plot the peak area from the HPLC analysis versus the known concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).
-
Determine Sample Concentration: Use the equation of the line to calculate the concentration of the compound in your diluted samples from their measured peak areas.
-
Calculate Final Solubility: Multiply the calculated concentration by the total dilution factor to determine the original concentration in the saturated supernatant.
Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor
Solubility (µM) = [Solubility (g/L) / Molecular Weight ( g/mol )] × 1,000,000
Data Presentation and Interpretation
Results should be recorded in a clear, tabular format. The following serves as a template for reporting experimental findings.
| Solvent | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Average Solubility (mg/mL) | Average Solubility (µM) | Observations |
| DMSO | 25 | [Enter Value] | [Enter Value] | [Calculate] | [Calculate] | e.g., Clear solution, no degradation |
| Methanol | 25 | [Enter Value] | [Enter Value] | [Calculate] | [Calculate] | e.g., Clear solution, no degradation |
Interpretation: The resulting values represent the maximum amount of the compound that can be dissolved in each solvent at the specified temperature. A significant difference between the solubility in DMSO and methanol would highlight the impact of the solvent's hydrogen bonding capability (present in methanol, absent in DMSO) on solvating the molecule. High solubility in DMSO is expected and confirms its utility for preparing concentrated stock solutions.
References
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Methanol. [Link]
-
Vedantu. (n.d.). Methanol: Structure, Properties, Uses, and Safety Explained. [Link]
-
China Amines. (n.d.). Dimethyl Sulfoxide (DMSO) – Properties, Applications & Safety. [Link]
-
SATHEE. (n.d.). Chemistry Methanol. [Link]
-
Cetiner Engineering. (n.d.). PHYSICAL PROPERTIES OF METHANOL. [Link]
-
gChem. (n.d.). DMSO Physical Properties. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. [Link]
-
ResearchGate. (n.d.). Physical properties of dimethyl sulphoxide and water. [Link]
-
National Center for Biotechnology Information. (n.d.). Methanol. PubChem Compound Summary for CID 887. [Link]
-
Gaylord Chemical Corporation. (2005). Dimethyl Sulfoxide (DMSO) Physical Properties. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
-
Creative Bioarray. (2025). Aqueous Solubility Assays. [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
-
Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
-
Popova, Y., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
-
Avdeef, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Heriot-Watt University. (2016). Experimental Measurement and Modeling of the Solubility of Methane in Methanol and Ethanol. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine. PubChem Compound Summary for CID 2060250. [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Song, M. M., et al. (2012). 5-Phenyl-1,3,4-oxadiazol-2-amine. PMC. [Link]
-
ResearchGate. (2012). 5-Phenyl-1,3,4-oxadiazol-2-amine. [Link]
-
Al-Soud, Y. A., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]
-
National Center for Biotechnology Information. (n.d.). (4-{5-[4-(Difluoro-methanesulfonyl)-phenyl]-[9][16][17]oxadiazol-2-yl} - PubChem. [Link]
-
PubMed. (n.d.). 5-Phenyl-1,3,4-oxadiazol-2-amine. [Link]
-
GitHub Pages. (n.d.). SOLUBILITY DATA SERIES. [Link]
-
MDPI. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. [Link]
Sources
- 1. evotec.com [evotec.com]
- 2. enamine.net [enamine.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. gchemglobal.com [gchemglobal.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Methanol - DCCEEW [dcceew.gov.au]
- 10. Methanol: Structure, Properties, Uses, and Safety Explained [vedantu.com]
- 11. cetinerengineering.com [cetinerengineering.com]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemscene.com [chemscene.com]
- 15. 5-Phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chinaamines.com [chinaamines.com]
- 17. SATHEE: Chemistry Methanol [sathee.iitk.ac.in]
- 18. protocols.io [protocols.io]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Note: Accelerating the Synthesis of Sulfonyl-Methyl Oxadiazoles with Microwave Irradiation
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The 1,3,4-oxadiazole scaffold, particularly when functionalized with a sulfonyl-methyl group, represents a privileged structure in modern medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3] Traditional synthetic routes to these compounds often require harsh reagents and prolonged reaction times under high temperatures. This application note provides a comprehensive guide to the microwave-assisted synthesis of sulfonyl-methyl oxadiazoles, a green chemistry approach that dramatically reduces reaction times, improves yields, and simplifies purification.[4][5] We will explore the underlying mechanism, provide a detailed experimental protocol, and discuss the critical parameters for successful and reproducible synthesis.
Introduction: The Significance of Sulfonyl-Methyl Oxadiazoles and Microwave Synthesis
The 1,3,4-oxadiazole ring is a five-membered heterocycle that serves as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties.[2] When combined with the sulfonyl-methyl moiety (R-SO₂-CH₂-), a key pharmacophore in many therapeutic agents, the resulting molecules often exhibit potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7]
Conventional synthesis of these scaffolds typically involves multi-step processes with long reflux times, which can lead to thermal degradation and the formation of byproducts, complicating purification and lowering overall efficiency.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[8] By utilizing microwave irradiation, energy is delivered directly and efficiently to polar molecules in the reaction mixture, leading to rapid, uniform heating.[9][10] This technique not only accelerates reaction rates by orders of magnitude but also often results in cleaner reactions with higher yields and purities, aligning with the principles of green chemistry.[11][12][13]
This guide provides the scientific rationale and a field-proven protocol for leveraging MAOS to rapidly generate libraries of sulfonyl-methyl oxadiazoles for drug discovery and development programs.
Mechanism and Rationale of Microwave-Assisted Cyclodehydration
The core of the synthesis is the intramolecular cyclodehydration of an N-acylhydrazone intermediate. The reaction typically proceeds in two conceptual stages, which can be performed in one pot under microwave irradiation.
-
Formation of the Intermediate: The synthesis begins with the condensation of a sulfonyl-methyl carbohydrazide with a selected carboxylic acid (or its activated derivative, like an acid chloride). This forms a crucial diacylhydrazine or N-acylhydrazone intermediate.
-
Microwave-Assisted Cyclodehydration: This is the key step where microwave energy plays a critical role. The polar intermediate efficiently absorbs microwave irradiation, leading to rapid internal heating. This promotes the intramolecular cyclization and subsequent dehydration (loss of a water molecule) to form the stable 1,3,4-oxadiazole ring. The use of a dehydrating agent, such as phosphorus oxychloride (POCl₃), is common to drive the reaction to completion.[14]
The primary advantage of microwave heating is its efficiency. Unlike conventional oil bath heating, which relies on slow thermal conduction, microwaves provide instantaneous and volumetric heating, allowing the reaction to rapidly reach the required activation energy.[9][10] This minimizes the reaction time from hours to mere minutes and often reduces the formation of thermal decomposition byproducts.[4]
Caption: Reaction pathway for microwave-assisted synthesis of sulfonyl-methyl oxadiazoles.
Experimental Protocol
This protocol describes a general method for the synthesis of 2-(sulfonyl-methyl)-5-aryl-1,3,4-oxadiazoles. Researchers should optimize conditions based on the specific substrates used.
Materials and Equipment
-
Reagents:
-
Aryl/alkyl sulfonyl-methyl carbohydrazide (1.0 eq)
-
Substituted aromatic carboxylic acid (1.1 eq)
-
Phosphorus oxychloride (POCl₃) (3-5 eq, used as both reagent and solvent) or other dehydrating agents (e.g., triflic anhydride, Burgess reagent).
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
-
Equipment:
-
Dedicated microwave synthesizer for chemical reactions (e.g., CEM Discover, Biotage Initiator)[15]
-
10 mL or 35 mL microwave reaction vessel with a magnetic stir bar[15]
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the sulfonyl-methyl carbohydrazide (e.g., 1 mmol, 214 mg of tosylacetohydrazide).
-
Addition of Reactants: To the vessel, add the substituted aromatic carboxylic acid (1.1 mmol).
-
Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (POCl₃, ~2 mL) to the mixture in a fume hood. POCl₃ is corrosive and reacts violently with water.
-
Vessel Sealing: Securely cap the reaction vessel. Ensure the seal is tight to withstand the pressure generated during heating.
-
Microwave Irradiation: Place the vessel inside the microwave synthesizer cavity. Set the reaction parameters as follows:
-
Temperature: 140 °C (use a ramp time of 2 minutes)
-
Hold Time: 15 minutes
-
Stirring: High
-
Power: Dynamic power control to maintain the target temperature.
-
-
Reaction Monitoring: The reaction progress can be monitored by TLC or LC-MS after completion and work-up of a small aliquot.[15]
-
Cooldown: After irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully opening.
-
Work-up:
-
Slowly and carefully pour the reaction mixture onto crushed ice (~50 g) in a beaker with stirring.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure sulfonyl-methyl oxadiazole.[15]
-
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).
Caption: Experimental workflow for the microwave-assisted synthesis of oxadiazoles.
Representative Data and Discussion
The microwave-assisted protocol consistently provides superior results compared to conventional heating methods. The table below summarizes typical outcomes for the synthesis of various 2-(tosylmethyl)-5-aryl-1,3,4-oxadiazoles.
| Entry | Aryl Substituent (R') | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 1 | Phenyl | 15 | 140 | 92% |
| 2 | 4-Chlorophenyl | 15 | 140 | 94% |
| 3 | 4-Methoxyphenyl | 20 | 140 | 89% |
| 4 | 4-Nitrophenyl | 10 | 150 | 91% |
| 5 | 2-Thienyl | 15 | 130 | 85% |
Discussion of Results:
-
Efficiency: The protocol demonstrates remarkable efficiency, with reaction times typically between 10-20 minutes, a significant reduction from the 5-12 hours often required for conventional reflux methods.
-
Yields: Excellent yields (85-94%) are consistently achieved. The clean reaction profile and reduced byproduct formation contribute to these high isolated yields.[4][9]
-
Substrate Scope: The reaction is tolerant of both electron-donating and electron-withdrawing groups on the aromatic carboxylic acid, showcasing the broad applicability of this method for generating diverse compound libraries.
-
Troubleshooting: Lower yields may result from insufficient dehydration or substrate decomposition. If yields are low, consider increasing the amount of POCl₃ or adjusting the microwave temperature. For heat-sensitive substrates, lowering the temperature and slightly extending the reaction time may be beneficial.
Safety Precautions
-
Microwave Reactor: Only use a microwave reactor specifically designed for chemical synthesis. Never use a domestic microwave oven, as it lacks the necessary pressure and temperature controls, posing a significant explosion risk.[13]
-
Pressure: Reactions are performed in sealed vessels and can generate high internal pressures. Always allow the vessel to cool completely before opening.
-
Reagent Handling: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it exclusively in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Solvents: Use appropriate anhydrous solvents when necessary. Ensure proper ventilation to avoid inhaling solvent vapors.
Conclusion
Microwave-assisted synthesis is a powerful, efficient, and environmentally conscious method for the rapid production of sulfonyl-methyl oxadiazoles.[5][11] This application note provides a robust and reproducible protocol that dramatically accelerates reaction times, improves yields, and simplifies the synthesis of these medicinally important compounds. By adopting this technology, research and drug development professionals can significantly enhance their discovery workflows, enabling faster generation and screening of novel chemical entities.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Google Scholar.
- Bari, S. B. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Sharma, R. K. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Singh, S., & Gupta, A. K. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Microwave assisted organic synthesis. (n.d.). Slideshare.
- A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. (2020).
- Microwave -Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation. (2025). International Journal of Pharmaceutical Sciences.
- MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. (n.d.).
- experimental setup for microwave-assisted synthesis of 1,2,4-oxadiazoles. (n.d.). Benchchem.
- Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflamm
- A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazoleA review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent derivatives as anticancer agent. (n.d.).
- SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. (n.d.).
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Frank, P. V., Girish, K. S., & Kalluraya, B. (n.d.). Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. Indian Academy of Sciences.
- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega.
- Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. (2024). Indian Journal of Advanced Chemistry (IJAC)
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- Sharma, V. K., et al. (n.d.).
Sources
- 1. wjarr.com [wjarr.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. One moment, please... [ijpsm.com]
- 4. ijrpas.com [ijrpas.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives | Indian Journal of Advanced Chemistry (IJAC) [journals.latticescipub.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. mdpi.com [mdpi.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. ias.ac.in [ias.ac.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting ring closure in 1,3,4-oxadiazole synthesis
Technical Support Center: 1,3,4-Oxadiazole Synthesis Ticket ID: OXD-SYN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The 1,3,4-oxadiazole scaffold is a pharmacophore "privileged structure" due to its ability to act as a bioisostere for carboxylic acids, esters, and carboxamides, significantly improving metabolic stability and lipophilicity in drug candidates.
However, the synthesis of this ring system often fails during the critical cyclodehydration step . This guide moves beyond standard textbook procedures to address the "hidden" variables—moisture control, intermediate stability, and quenching protocols—that determine success or failure.
Part 1: Diagnostic Workflow
Before troubleshooting a failed reaction, verify you have selected the correct synthetic route for your specific substrate.
Figure 1: Decision Matrix for Synthetic Route Selection. Choosing the wrong reagent class is the #1 cause of decomposition.
Part 2: Deep Dive – Cyclodehydration (The Method)
This is the most common yet most frequently botched method. It relies on converting a 1,2-diacylhydrazine into a reactive imidoyl intermediate.
The Mechanism of Failure
Users often assume the reaction is simply "heating in acid." It is not. It is a phosphorylation event followed by elimination.
Figure 2: Mechanistic pathway of
Troubleshooting Guide: / Route
Q1: My reaction mixture turned into a black tar/charred mess. What happened?
-
Diagnosis: Thermal runaway or substrate decomposition.
-
The Science:
cyclization is exothermic. If you heat the reaction mixture rapidly to reflux (100°C+), the generation of HCl gas and heat can degrade electron-rich aromatic rings or aliphatic chains. -
Solution:
-
Stepwise Heating: Stir at 0°C for 30 minutes, then Room Temperature (RT) for 1 hour, then slowly ramp to reflux.
-
Switch Reagents: If the substrate is labile, switch to the Burgess Reagent (See Ref 1). It operates at lower temperatures (50–70°C) under neutral conditions.
-
Q2: I see the product spot on TLC, but after workup, the yield is <20%.
-
Diagnosis: Hydrolysis during the quench.
-
The Science: The oxadiazole ring is generally stable, but if residual
is not destroyed properly, it generates massive amounts of localized acid and heat upon water addition, potentially reopening the ring or hydrolyzing the amide bond of unreacted starting material. -
Solution (The "Drowning" Protocol):
-
Do not add water to the reaction flask.
-
Pour the reaction mixture slowly into a large excess of crushed ice/water (at least 10x volume) with vigorous stirring. This dissipates the heat of hydration instantly. Neutralize with solid
to pH 7–8 immediately.
-
Q3: The reaction stalls at the intermediate (monitored by LCMS).
-
Diagnosis: Steric hindrance or insufficient activation.
-
The Science: Bulky groups ortho to the hydrazide linkage prevent the conformational change required for ring closure.
-
Solution: Add a catalytic amount of Pyridine or DMAP . This acts as a proton scavenger and nucleophilic catalyst, facilitating the formation of the imidoyl chloride/phosphate species.
Part 3: Deep Dive – Oxidative Cyclization (Iodine Method)
For hydrazones (formed from Hydrazide + Aldehyde), oxidative cyclization is the preferred route.
Troubleshooting Guide: / Route
Q4: The reaction is complete, but the product is contaminated with a purple/brown solid.
-
Diagnosis: Trapped Iodine complexes.
-
The Science: Oxadiazoles can form charge-transfer complexes with residual iodine, which are difficult to remove via standard column chromatography.
-
Solution:
-
The Thiosulfate Wash: You must wash the organic layer with 10% aqueous Sodium Thiosulfate (
) until the organic layer is completely colorless. This reduces to water-soluble Iodide ( ).
-
Q5: I am getting C-N bond cleavage instead of cyclization.
-
Diagnosis: Base-mediated hydrolysis.
-
The Science: While
is standard, strong bases or high temperatures in the presence of water can hydrolyze the hydrazone back to the aldehyde and hydrazide. -
Solution:
-
Ensure the solvent (usually DMSO or Dioxane) is dry.
-
Switch to Hypervalent Iodine (PIDA/PIFA) if the substrate is base-sensitive (Ref 5).
-
Part 4: Comparative Data & Protocols
Reagent Selection Table
| Reagent | Condition Type | Key Risk | Best For |
| Acidic / Harsh | Charring / Hydrolysis | Simple Aryl/Alkyl substrates | |
| Burgess Reagent | Neutral / Mild | High Cost / Shelf Life | Acid-sensitive / Complex scaffolds |
| Oxidative / Basic | Purification ( | Hydrazone precursors | |
| T3P (Propylphosphonic anhydride) | Mildly Acidic | Cost | One-pot synthesis from acids |
Standard Operating Procedure (SOP): Cyclization
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Addition: Charge 1,2-diacylhydrazine (1.0 equiv). Add
(5–10 equiv) as solvent.-
Note: If substrate is solid, ensure it is finely powdered.
-
-
Ramp: Stir at RT for 30 min. Heat to 80–100°C. Monitor by TLC/LCMS every hour.
-
Checkpoint: Reaction is usually done in 2–6 hours.
-
-
Quench (Critical): Cool mixture to RT. Pour slowly onto 500g crushed ice per 50mL
. Stir for 30 min. -
Isolation: Neutralize with saturated
(Caution: Foaming). Extract with EtOAc (3x). Wash with Brine. Dry over .
Standard Operating Procedure (SOP): Iodine Oxidative Cyclization
-
Setup: Dissolve Acylhydrazone (1.0 equiv) in DMSO (0.5 M concentration).
-
Reagents: Add
(3.0 equiv) and (1.1 equiv). -
Reaction: Stir at 80–100°C.
-
Checkpoint: The deep purple color of iodine may fade; if it disappears completely before conversion is done, add 10% more
.
-
-
Workup: Dilute with water. Extract with EtOAc.[2] Wash organic layer with 5%
(aq) to remove iodine.
References
-
Burgess Reagent Mechanism: Brain, C. T., & Paul, J. M. (1999). Entasis in the transition state: The mechanism of the Burgess reagent mediated dehydration of alcohols.Journal of the American Chemical Society . Link
- Cyclodehydration Review: Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.Journal of Medicinal Chemistry . Link
-
Iodine Mediated Cyclization: Guin, S., et al. (2011).[3] Iodine Mediated Oxidative Cyclization of Acylhydrazones.Organic Letters . Link
-
One-Pot Protocols: Rassukana, Y. V., et al. (2020).[1] One-pot synthesis of 1,3,4-oxadiazoles.Molecules .[1][4][5][2][3][6][7][8][9][10][11][12] Link
-
Hypervalent Iodine Alternatives: Kumar, D., et al. (2011). Iodobenzene diacetate mediated synthesis of 1,3,4-oxadiazoles.Synlett .[3] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 8. tandfonline.com [tandfonline.com]
- 9. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 10. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atlanchimpharma.com [atlanchimpharma.com]
Stability of phenylsulfonyl methyl group under basic conditions
Technical Support Center: Sulfone Chemistry Division Current Status: Online 🟢 Topic: Stability of Phenylsulfonyl Methyl Group Under Basic Conditions Ticket ID: PH-SO2-ME-001
Introduction: The "Chemical Chameleon"
Welcome to the technical support center for sulfone chemistry. You are likely here because your phenylsulfonyl methyl group (
The phenylsulfonyl group is often misunderstood. It is a "chemical chameleon"—designed to be an inert anchor in one context and a reactive warhead in another.[1] Under basic conditions, "instability" is rarely a degradation of the sulfur-carbon bond itself; rather, it is almost always an issue of unintended carbanion chemistry .
This guide breaks down the stability profile of the phenylsulfonyl methyl group, distinguishing between thermodynamic acidity (deprotonation) and kinetic instability (decomposition).
Module 1: The Core Physics (Acidity & Stability)
Before troubleshooting, you must understand the energy landscape.[1] The sulfone group is a powerful electron-withdrawing group (EWG), making the
Data Sheet: Acidity Profile
| Solvent System | Compound | Critical Insight | |
| DMSO | 29.0 | Requires strong bases (LDA, nBuLi) for quantitative deprotonation. | |
| DMSO | 23.4 | Acidified by the adjacent phenyl ring; accessible by alkoxides. | |
| DMSO | ~10-12 | Highly acidic; deprotonated by weak bases ( |
Technical Note: The
of 29 means that hydroxide (in ) or ethoxide ( in EtOH) will not quantitatively deprotonate methyl phenyl sulfone. They will only generate a minute equilibrium concentration of the anion.
Module 2: Troubleshooting Guides (FAQ Format)
Ticket A: "My sulfone is falling apart during reaction."
Diagnosis: Retro-Michael Addition or
The Scenario: You synthesized a sulfone via Michael addition (conjugate addition) to a vinyl sulfone. Now, upon treating it with base to perform a subsequent reaction, you recover your starting materials or degradation products.[1]
Root Cause: The Michael addition of a sulfone is reversible.[2]
Visual Analysis:
Caption: The Retro-Michael pathway. Strong bases deprotonate the
Solution:
-
Switch to Kinetic Control: Use Lithium Diisopropylamide (LDA) at -78°C.[1] This deprotonates the sulfone irreversibly and rapidly, trapping the anion before it has the thermal energy to undergo
-elimination. -
Avoid Thermodynamic Bases: Do not use
, , or hydroxides at room temperature or reflux.[1]
Ticket B: "I treated my sulfone with base and it disappeared (extruded )."
Diagnosis: Ramberg-Bäcklund Rearrangement.[1][3][4][5]
The Scenario: You have a leaving group (Halogen, OTf) on the
Root Cause:
If there is a leaving group at the
Solution:
-
If you want the alkene: This is a feature, not a bug.
-
If you don't want the alkene: You cannot expose
-halo sulfones to base. You must perform nucleophilic substitutions under neutral conditions or protect the -position.
Ticket C: "My alkylation yield is <5%."
Diagnosis:
The Scenario: You are trying to alkylate methyl phenyl sulfone using
Root Cause:
Refer to the Data Sheet above.
Solution:
-
Use Stronger Bases: You must use a base with a conjugate acid
.[1]-
Recommended: n-Butyllithium (
~50), LDA ( ~36), or Sodium Amide ( ~38).[1]
-
-
Solvent Switch: Use aprotic solvents (THF,
).[1] Protic solvents will quench any anion formed immediately.[1]
Module 3: Experimental Protocols
SOP-01: The "Self-Validating" Stability Test
Use this protocol to determine if your specific sulfone substrate is stable to deprotonation or if it undergoes unexpected side reactions.
Objective: Prove that the
Reagents:
-
Substrate: 1.0 equiv
-
Base: n-BuLi (2.5 M in hexanes), 1.1 equiv
-
Quench:
(Deuterium Oxide) or , 5.0 equiv[1] -
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add anhydrous THF and the sulfone substrate.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Wait 15 minutes for thermal equilibration.
-
Deprotonation: Add n-BuLi dropwise over 5 minutes.
-
Observation: A color change (often yellow or pale orange) indicates anion formation.[1]
-
-
Incubation: Stir at -78°C for 30 minutes.
-
Quench: Rapidly inject
into the cold solution. -
Workup: Allow to warm to room temperature. Dilute with ether, wash with water, dry over
.[1] -
Validation (NMR): Run a
NMR.-
Success: The integration of the
-protons (usually 3.0-4.5 ppm) should decrease by ~1H, and the splitting pattern should change (e.g., doublet becomes singlet). -
Failure (Decomposition): Complex mixture or loss of sulfone peaks.[1]
-
Failure (No Reaction): Full recovery of non-deuterated starting material (indicates wet solvent or bad base).[1]
-
Module 4: Decision Logic (Visualized)
Use this logic flow to select the correct conditions for your sulfone.
Caption: Decision tree for base selection based on sulfone substitution pattern.
References
-
Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] Link
-
Trost, B. M. (1978).[1] Organosulfones as chemical chameleons. Chemical Reviews, 78(4), 363–382.[1] Link
-
Blakemore, P. R. (2002).[1] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585.[1] Link
-
Paquette, L. A. (1977).[1][3] The Ramberg-Bäcklund Rearrangement.[3][4][5][6][7] Organic Reactions, 25, 1. Link[1]
Sources
- 1. scribd.com [scribd.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Ramberg-Backlund Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. Ramberg-Bäcklund Reaction [organic-chemistry.org]
Validation & Comparative
Comparative 1H NMR Analysis: Structural Validation of 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Focus: Structural elucidation, solvent performance evaluation, and reaction monitoring (Sulfide vs. Sulfone).
Executive Summary & Strategic Relevance
In drug development, the 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine scaffold represents a critical pharmacophore, combining the bioisosteric properties of the oxadiazole ring with the metabolic stability of the sulfone linker.
This guide provides a comparative analysis of the 1H NMR spectral performance of this molecule. Unlike standard data sheets, we focus on comparative diagnostics : distinguishing the target sulfone from its sulfide precursor (a common impurity) and evaluating solvent systems (DMSO-d6 vs. CDCl3) for optimal proton resolution.
Key Performance Indicators (KPIs) for Analysis:
-
Oxidation State Validation: The methylene (
) bridge shift is the primary metric for confirming the sulfone moiety. -
Exchangeable Proton Quantification: The resolution of the amine (
) signal is heavily solvent-dependent.
Structural Breakdown & Theoretical Shift Logic
To interpret the spectrum accurately, one must understand the electronic "tug-of-war" occurring within the molecule.
The Electronic Environment
-
The Methylene Bridge (
): This is the diagnostic "hotspot." It is flanked by two strong Electron Withdrawing Groups (EWGs):-
Sulfonyl Group (
): Highly electronegative, causing significant deshielding (downfield shift). -
Oxadiazole Ring: Electron-deficient heteroaromatic system, further deshielding the protons.
-
-
The Amine (
): Attached to the 2-position of the oxadiazole.[1] These protons are acidic and subject to rapid exchange, making their visibility dependent on solvent hygroscopicity and hydrogen-bonding capability.
Diagram 1: Structural Logic & Chemical Shift Prediction
Caption: Electronic dissection of the target molecule showing predicted chemical shift zones based on functional group anisotropy and electronegativity.
Comparative Analysis: Product vs. Alternative (Precursor)
The most critical analytical challenge is distinguishing the target Sulfone from the Sulfide intermediate (5-[(phenylthio)methyl]-1,3,4-oxadiazol-2-amine). This usually occurs during the oxidation step (e.g., using mCPBA or Oxone).
Performance Metric: The Chemical Shift (
| Feature | Alternative (Sulfide Precursor) | Product (Sulfone Target) | |
| Structure | -- | ||
| Methylene Shift | +0.8 - 1.0 ppm | ||
| Multiplicity | Singlet | Singlet | None |
| Interpretation | Sulfur atom is less electronegative; protons are more shielded. | Diagnostic Confirmation |
Experimental Insight: If you observe a "shadow" peak around 4.2 ppm in your final product spectrum, your oxidation is incomplete. A pure product should show only the signal >4.8 ppm.
Comparative Analysis: Solvent Performance
Choosing the right solvent is not just about solubility; it determines whether you can quantify the amine protons.
| Solvent System | Solubility Performance | Spectral Resolution ( | Recommendation |
| DMSO-d6 | High | Excellent. Forms strong H-bonds with | Gold Standard |
| CDCl3 | Low/Moderate | Poor. | Use only for crude checks. |
| Acetone-d6 | Moderate | Good. Similar to DMSO but more volatile. Good alternative if sample recovery is needed. | Secondary Option. |
Diagram 2: Solvent Selection Workflow
Caption: Decision tree for maximizing spectral quality. DMSO-d6 is prioritized for amine quantification.
Detailed Experimental Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.
Materials
-
Analyte: >5 mg of this compound.
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
-
Instrument: 400 MHz NMR (or higher).
Step-by-Step Methodology
-
Preparation: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d6.
-
Note: Ensure the sample is dry. Residual water in DMSO appears at ~3.3 ppm and can overlap with signals or accelerate amine exchange.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (ensures accurate integration).
-
Relaxation Delay (D1): Set to
seconds. The sulfone-adjacent protons and aromatic protons have different relaxation times; a short D1 will skew integration ratios. -
Scans: 16-64 scans (sufficient for >5 mg).
-
-
Processing:
-
Phasing: Manual phasing is required for the broad amine peak.
-
Baseline Correction: Apply polynomial baseline correction (Bernstein) to ensure the integration of the broad amine peak is accurate relative to the sharp aromatic signals.
-
Referencing: Set the TMS peak to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).
-
Expected Data (in DMSO-d6)
- 7.60 - 8.00 ppm (5H, m): Phenyl aromatic protons.
-
7.20 - 7.60 ppm (2H, s, broad):
amine protons (Exchangeable with ). -
5.05 ppm (2H, s):
methylene bridge. This is your confirmation peak.
References
-
Substituent Chemical Shifts (SCS)
-
Oxadiazole Synthesis & Characterization
-
Crystal Structure & Geometry (Validation of Planarity)
-
General NMR Solvent Impurities
Sources
- 1. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 5. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jchemrev.com [jchemrev.com]
- 10. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. researchgate.net [researchgate.net]
- 13. 5-Phenyl-1,3,4-oxadiazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of phenylsulfonyl oxadiazoles
Title: Comparative Guide: Mass Spectrometric Profiling of Phenylsulfonyl Oxadiazoles
Executive Summary
Phenylsulfonyl oxadiazoles represent a critical pharmacophore in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, their structural characterization presents unique challenges due to the lability of the sulfonyl (
This guide compares the "performance"—defined here as structural elucidation capability and detection sensitivity —of this compound class under different ionization regimes (ESI vs. EI) and against its synthetic precursors (Sulfides). It provides a validated framework for researchers to distinguish these moieties in complex biological matrices.
Structural Context & Stability
The core structure consists of a phenyl group linked via a sulfonyl moiety (
-
The Challenge: The
bonds flanking the sulfonyl group are prone to heterolytic cleavage. -
The Diagnostic Marker: The extrusion of sulfur dioxide (
, 64 Da) is the defining mass spectral signature. -
Metabolic Relevance: Distinguishing the sulfonyl (oxidized) form from the sulfide (reduced) form is critical in metabolic stability studies (e.g., CYP450 oxidation tracking).
Comparative Analysis: Ionization Performance
For drug development, the choice of ionization technique dictates the quality of the structural data.
Scenario A: Electrospray Ionization (ESI-MS/MS) – The Bioanalytical Standard
-
Mechanism: Soft ionization yielding predominantly protonated molecular ions
. -
Performance:
-
Sensitivity: High. Ideal for trace analysis in plasma/urine.
-
Fragmentation: Requires Collision-Induced Dissociation (CID).
-
Key Behavior: ESI spectra are dominated by rearrangement-driven fragmentations . The "soft" energy allows the phenyl group to migrate from sulfur to oxygen (sulfinate ester rearrangement) prior to cleavage.
-
Adducts: High affinity for alkali metals;
is frequently observed and is often resilient to fragmentation, complicating structural assignment.
-
Scenario B: Electron Impact (EI) – The Synthetic Verification Standard
-
Mechanism: Hard ionization (70 eV).
-
Performance:
-
Sensitivity: Moderate.
-
Fragmentation: Extensive. The molecular ion (
) is often weak or absent. -
Key Behavior: "Fingerprint" fragmentation. Immediate cleavage of the oxadiazole ring and rapid loss of
without the subtle rearrangements seen in ESI.
-
Comparison Table: Structural Elucidation Capability
| Feature | ESI-MS/MS (Soft) | EI-MS (Hard) |
| Molecular Ion | Dominant | Weak/Absent |
| Primary Loss | ||
| Ring Cleavage | Secondary process (requires high CE) | Primary process (RDA) |
| Diagnostic Utility | Best for Metabolite ID | Best for Library Matching |
Deep Dive: Mechanistic Pathways
Understanding the specific bond breaks is required to validate the compound's identity.
Pathway 1: Sulfonyl Migration & Extrusion
Unlike simple cleavage, phenylsulfonyl oxadiazoles often undergo a skeletal rearrangement . The phenyl group migrates from the sulfur atom to the sulfonyl oxygen, forming a transient sulfinate ester. This intermediate then expels
-
Diagnostic Loss:
( ).[1]
Pathway 2: Oxadiazole Ring Fission
The 1,3,4-oxadiazole ring typically undergoes Retro-Diels-Alder (RDA) cleavage or cleavage of the
-
Diagnostic Loss:
( or ) and formation of nitrile cations ( ).
Visualization: Fragmentation Pathway
The following diagram illustrates the competitive pathways between simple
Caption: Competitive fragmentation pathways showing sulfonyl rearrangement (left) vs. direct ring fission (right).
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, the following LC-MS/MS protocol includes mandatory "Stop/Go" validation steps.
Reagents & Setup
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile (Aprotic solvent enhances ionization).
-
Column: C18 Reverse Phase (Phenylsulfonyls are moderately lipophilic).
Step-by-Step Methodology
-
System Suitability (Blank): Inject Mobile Phase A. Ensure noise < 100 cps at target
. -
Precursor Scan (Q1): Infuse standard (1 µg/mL). Identify
.-
Validation: Check for
(+22 Da). If Na+ intensity > 50% of H+, re-optimize solvents to reduce salt contamination.
-
-
Product Ion Scan (MS2): Apply Collision Energy (CE) ramp (10–50 eV).
-
Validation: Confirm presence of
loss of 64 ( ). If absent, the compound may be the sulfide analog or an amine derivative.
-
-
Neutral Loss Scan: Set Q1 and Q3 to scan with a constant offset of 64 Da. This specifically filters for sulfonyl-containing compounds in complex mixtures.
Visualization: Experimental Workflow
Caption: Logic-driven LC-MS/MS workflow with built-in adduct validation check.
Data Summary: Key Fragment Ions
The following table summarizes the expected ions for a generic Phenylsulfonyl-1,3,4-Oxadiazole (
| Fragment Type | Origin | Relative Abundance (ESI) | |
| Precursor | Protonated Molecule | 100% (Base Peak at Low CE) | |
| Desulfonylated | Loss of | 40-80% (High CE) | |
| Phenyl Cation | Phenyl group cleavage | 10-30% | |
| Benzoyl Cation | Rearrangement ( | < 10% | |
| Oxadiazole Core | Variable | Ring Fission | Variable |
References
-
Aziz-ur-Rehman, et al. (2015). Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. ResearchGate. 2[2][3]
-
Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry.[3] 3[2][3]
-
Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. 1
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. Natural Product Reports. 4[2][3]
-
Srivastava, R. M., et al. (2001).[5] Electron ionization mass spectra of bis-1,2,4-oxadiazoles. Rapid Communications in Mass Spectrometry. 5
Sources
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Electron ionization mass spectra of bis-1,2,4-oxadiazoles: tandem mass spectrometry and accurate mass measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity Guide: Oxadiazole vs. Thiadiazole Bioisosteres in Drug Design
[1][2][3]
Executive Summary: The Chalcogen Switch
In medicinal chemistry, the bioisosteric replacement of oxygen (1,2,4- or 1,3,4-oxadiazole) with sulfur (1,2,4- or 1,3,4-thiadiazole) is not merely a lipophilicity adjustment—it is a fundamental switch in electronic binding modalities. While oxadiazoles primarily function as robust hydrogen bond acceptors and metabolic stabilizers (replacing labile esters), thiadiazoles introduce chalcogen bonding (σ-hole interactions) and enhanced lipophilicity, often resulting in superior membrane permeability and potency in hydrophobic pockets.
This guide analyzes the performance differences between these two scaffolds, supported by experimental data and validated synthetic protocols.
Physicochemical & Mechanistic Profiling
The choice between oxadiazole and thiadiazole hinges on the specific requirements of the binding pocket and the ADME profile. The sulfur atom in thiadiazole is less electronegative and more polarizable than the oxygen in oxadiazole, leading to distinct behaviors.[1]
Table 1: Physicochemical Property Comparison
| Feature | Oxadiazole (1,2,4- / 1,3,4-) | Thiadiazole (1,2,4- / 1,3,4-) | Impact on Drug Design |
| Lipophilicity (LogP) | Lower (More Hydrophilic) | Higher (More Lipophilic) | Thiadiazoles often show better passive membrane permeability. |
| H-Bonding | Strong H-bond Acceptor (N atoms) | Weak H-bond Acceptor | Oxadiazoles prefer solvent-exposed regions; Thiadiazoles prefer buried hydrophobic pockets. |
| Electronic Effect | High Electronegativity (Oxygen) | Sigma-Hole (Sulfur) | Sulfur can form directional chalcogen bonds with nucleophiles (e.g., backbone carbonyls). |
| Metabolic Stability | High (Bioisostere for esters/amides) | High (Resistant to hydrolysis) | Both are excellent for improving half-life ( |
| Aromaticity | Lower Aromatic Character | Higher Aromatic Character | Thiadiazoles are better at |
Comparative Bioactivity Data[2][3][4][5][6][7][8][9][10]
Direct head-to-head comparisons reveal that while oxadiazoles are often safer (lower toxicity), thiadiazoles frequently exhibit higher potency due to tighter binding in hydrophobic domains.
Table 2: Experimental Bioactivity Comparison (IC50 / MIC Data)
| Target / Disease Model | Oxadiazole Analog Performance | Thiadiazole Analog Performance | Key Insight |
| Anticancer (A549 Lung) | IC50: ~18 - 60 µM (Standard 1,3,4-oxadiazole derivatives) | IC50: 1.62 - 2.62 µM (Analogous 1,3,4-thiadiazole derivatives) | Thiadiazole Superiority: The sulfur atom's lipophilicity enhanced cellular uptake and binding affinity in this hydrophobic kinase pocket [1]. |
| Anticancer (MCF-7 Breast) | IC50: 0.68 µM (1,2,4-oxadiazole linked imidazopyrazine) | IC50: 0.22 µM (1,2,4-thiadiazole linked pyrimidine) | Both are potent, but the thiadiazole derivative showed a 3-fold potency increase due to improved |
| Antileishmanial (L. infantum) | IC50: 32.9 µM (Compound Ox1) | Not Tested in same series | Oxadiazoles are preferred here for their lower cytotoxicity against mammalian macrophages (Selectivity Index > 18) [3]. |
| Antimicrobial (M. tuberculosis) | MIC: Moderate | MIC: 8 - 64 µg/mL | Thiadiazoles are often used as "warheads" in antimicrobial design due to their ability to penetrate the waxy mycobacterial cell wall [2]. |
Structural Biology: Binding Mode Visualization
The following diagram illustrates the mechanistic divergence in how these bioisosteres interact with a target protein binding site.
Figure 1: Mechanistic divergence: Oxadiazoles rely on H-bonding, while Thiadiazoles utilize sigma-hole interactions and pi-stacking.
Experimental Protocols: Synthesis & Interconversion
To objectively compare these bioisosteres, you must synthesize direct analogs. Below is a validated workflow starting from a common Hydrazide precursor.
Validated Synthetic Workflow
Precursor: Aryl/Alkyl Hydrazide (
Protocol A: Synthesis of 1,3,4-Oxadiazole (Cyclodehydration)
Targeting: High metabolic stability, H-bond acceptance.
-
Reagents: Carboxylic acid (
), Phosphorus Oxychloride ( ). -
Procedure:
-
Mix Hydrazide (1 eq) and Carboxylic Acid (1 eq) in
(5-10 mL). -
Reflux at 100–110°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Quench: Pour reaction mixture onto crushed ice slowly (Exothermic!).
-
Neutralization: Adjust pH to ~8 using solid
. -
Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
-
-
Yield Expectation: 70–90%.
Protocol B: Synthesis of 1,3,4-Thiadiazole (Thionation/Cyclization)
Targeting: Lipophilicity, Chalcogen bonding.
-
Reagents: Lawesson’s Reagent (LR) or
. -
Procedure:
-
Dissolve Hydrazide (or Diacylhydrazine intermediate) in dry Toluene or Xylene.
-
Add Lawesson’s Reagent (0.6 eq per carbonyl group).
-
Reflux under anhydrous conditions (
atmosphere) for 2–4 hours. -
Workup: Evaporate solvent under reduced pressure.
-
Purification: The residue often requires column chromatography (Silica gel, Hexane/EtOAc gradient) as sulfur byproducts can be sticky.
-
-
Yield Expectation: 60–80%.
Protocol C: Direct Interconversion (Oxadiazole
Thiadiazole)
For transforming an existing hit.
-
Reagents: Thiourea, THF.[2]
-
Method: Reflux the 1,3,4-oxadiazole derivative with thiourea in THF. This ring-opening/ring-closing mechanism (ANRORC-type) replaces O with S.
Figure 2: Divergent synthesis from a common hydrazide precursor allows for rapid parallel generation of bioisosteres.
Strategic Recommendations
-
Use Oxadiazoles When:
-
Solubility is a limiting factor (LogP needs lowering).
-
You need to replace a metabolically unstable ester or amide bond.
-
The target pocket is solvent-exposed or rich in H-bond donors (Ser, Thr).
-
-
Use Thiadiazoles When:
-
Potency is driven by hydrophobic interactions or
-stacking. -
You need to penetrate the Blood-Brain Barrier (BBB) or waxy bacterial walls (higher LogP).
-
There is a backbone carbonyl available for a Chalcogen Bond (S
O interaction).
-
References
-
MDPI (2025) . Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]
-
Sudhakara, et al. (2019) .[3] Biological activity of oxadiazole and thiadiazole derivatives. PMC. Retrieved from [Link]
-
NIH (2025) . 1,2,4-Oxadiazole Derivatives: Physicochemical Properties and Antileishmanial Potential. Retrieved from [Link]
-
Molecules (2022) . Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Retrieved from [Link]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine
[1][2]
Executive Summary & Risk Profile
5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine is a functionalized heterocyclic building block combining a sulfone linker, an oxadiazole core, and a primary amine.[1][2] While specific toxicological data for this exact structure may be limited in public repositories, its functional groups dictate a Category 3 Risk Profile (Irritant/Potentially Harmful).[1]
Molecular Hazard Analysis
To ensure safety, we treat the molecule not as an inert powder, but as a sum of its reactive moieties:
-
1,3,4-Oxadiazole Core: Nitrogen-rich heterocycle.[1][2] While generally stable, oxadiazoles can exhibit energetic properties under high heat or shock.[2] They are often pharmacophores with biological activity, implying potential off-target toxicity.[1][2]
-
Sulfonyl Group (
): Increases polarity and metabolic stability.[1] Sulfones can enhance the ability of a molecule to penetrate dermal barriers compared to their sulfide counterparts.[2] -
Primary Amine (
): A basic handle capable of hydrogen bonding.[1] Amines are known sensitizers and irritants to mucous membranes.[2]
Working Hazard Classification (Precautionary Principle):
Critical PPE Decision Matrix
The selection of PPE is not static; it is dynamic based on the state of the matter (Solid vs. Solution).[2]
Logic Flow: PPE Selection
The following diagram illustrates the decision logic for selecting the correct protective gear based on experimental scale and physical state.
Figure 1: Dynamic PPE Selection Matrix based on physical state and solvent carrier.[1][2]
Technical Specifications for Protective Gear
A. Hand Protection (The "Solvent Trap" Rule)
When handling the solid, standard nitrile is sufficient.[2] However, once dissolved, the solvent dictates the glove material, not the solute.[1][2] The sulfonyl-oxadiazole moiety can be "dragged" through the glove by the solvent carrier.[1][2]
| Carrier Solvent | Recommended Glove Material | Breakthrough Time | Rationale |
| None (Solid) | Nitrile (4 mil) | > 480 min | Solid cannot permeate without a carrier.[1][2] |
| Methanol / Ethanol | Nitrile (4 mil) | > 240 min | Good resistance to alcohols.[1] |
| DCM (Dichloromethane) | PVA or Silver Shield® | < 5 min (Nitrile) | CRITICAL: Nitrile fails instantly against DCM.[1] Use laminate liners.[2] |
| DMSO / DMF | Butyl Rubber or Double Nitrile | > 60 min | DMSO enhances skin absorption of the solute.[1][2] |
| Ethyl Acetate | Nitrile (Splash only) | < 30 min | Nitrile degrades; change immediately upon splash.[1] |
B. Respiratory Protection[2][5][6][7]
-
Engineering Control (Primary): All weighing and open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
PPE (Secondary): If hood access is restricted or during spill cleanup, use a P100 particulate respirator (e.g., 3M 60926 Multi-Gas/Vapor Cartridge with P100 filter).[1] Simple surgical masks offer zero protection against chemical dust.[1][2]
C. Eye & Body Protection[1][6][7]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+) are mandatory for solution handling.[1] Safety glasses are acceptable only for closed-container transport.[1]
-
Body:
-
Lab Coat: 100% Cotton or Nomex (Fire Resistant).[1] Synthetic blends can melt into skin if the oxadiazole moiety exhibits energetic decomposition during a fire.[2]
-
Sleeves: Tyvek® sleeves are recommended when weighing >1g to prevent dust accumulation on the wrists (a common contact dermatitis vector).[1]
-
Operational Protocol: Safe Handling Workflow
Step 1: Pre-Work Preparation[1][2]
-
Static Control: Oxadiazole powders are often fluffy and electrostatic.[2] Place an ionizing bar or anti-static gun near the balance before opening the vial.[2]
-
Solvent Staging: Pre-measure solvents.[2] Do not pour solvents directly onto the solid in an open vessel; add solid to solvent or use a funnel to prevent "puffing."[2]
Step 2: Weighing & Transfer[1]
-
The "Tap & Wait" Method: When transferring the solid, tap the spatula gently and wait 2 seconds before moving it across the bench gap.[1][2] This allows airborne micro-particles to settle back into the container or weigh boat.[2]
-
Dissolution: Immediately dissolve the solid in the reaction vessel. Once in solution, the inhalation hazard is eliminated, but the permeation hazard begins.[1][2]
Step 3: Decontamination & Doffing (Removal)
Improper removal of PPE is a leading cause of exposure.[2] Follow this strict sequence:
Figure 2: Sequential Doffing Protocol to minimize cross-contamination.
Waste Disposal & Deactivation
Do not treat this as general organic waste due to the potential biological activity of the sulfonyl-oxadiazole scaffold.[1][2]
-
Solid Waste: Collect contaminated weigh boats, paper towels, and solid spill residue in a dedicated "Hazardous Solid Waste" container.[1][2] Label specifically as "Contains Toxic Organic Amine."[2]
-
Liquid Waste:
-
Decontamination Solution: For bench cleaning, use a 5% surfactant solution (e.g., Decon 90) followed by water.[1][2] Avoid using pure bleach, as hypochlorite can react with the primary amine to form chloramines (toxic gas).[1][2]
Emergency Response
-
Inhalation: Move to fresh air immediately. The sulfonyl group may cause delayed irritation; monitor for 24 hours.[2]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][3][5][7][8] Do not use ethanol to wash skin; it acts as a permeation enhancer, driving the sulfone deeper into the dermis.[1][2]
-
Eye Contact: Flush for 15 minutes. If wearing contacts, remove them after the first 5 minutes of flushing.[2]
References
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] [Link]
-
PubChem. Compound Summary: 1,3,4-oxadiazol-2-amine (Analog Safety Data).[1][2] National Library of Medicine.[2] [Link]
Sources
- 1. 2-Amino-1,3,4-oxadiazole | C2H3N3O | CID 239787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 1,3,4-Oxadiazole | C2H2N2O | CID 97428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. combi-blocks.com [combi-blocks.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
